Letrazuril

Description

Properties

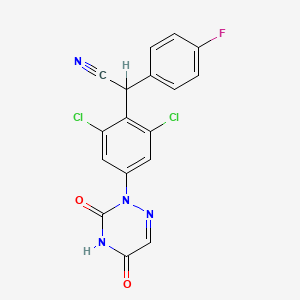

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKYUBTUOHHNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869392 | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103337-74-2 | |

| Record name | Letrazuril [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letrazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12663 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Letrazuril and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Letrazuril, a triazinetrione anticoccidial agent, and its closely related derivatives. While specific literature on the synthesis of this compound is not abundantly available, this document leverages detailed experimental protocols from the synthesis of its structural analog, Toltrazuril, to outline a robust synthetic strategy. The information presented herein is intended for an audience with a strong background in organic chemistry and drug development.

Core Synthetic Strategy

The synthesis of this compound, 2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile, can be conceptually divided into two main stages:

-

Formation of the key aniline precursor: This involves the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile. This precursor contains the substituted phenyl ring that is characteristic of this compound.

-

Construction of the triazinetrione ring: This stage involves the reaction of the aniline precursor with reagents that will form the heterocyclic core of the molecule. Methodologies for this transformation are well-documented in the synthesis of Toltrazuril.

Due to the limited direct literature on this compound's synthesis, the following sections detail the well-established synthesis of Toltrazuril as a template, followed by a proposed analogous route for this compound.

Synthesis of Toltrazuril: A Detailed Template

The synthesis of Toltrazuril is extensively described in various patents. A common route involves the condensation of p-trifluoromethylthiophenol with 2-chloro-5-nitrotoluene, followed by reduction of the nitro group to an aniline, isocyanation, and finally cyclization to form the triazinetrione ring.[1][2]

Experimental Protocols for Toltrazuril Synthesis

Step 1: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene

-

Reactants: p-trifluoromethylthio phenol, 2-chloro-5-nitrotoluene, anhydrous potassium carbonate, and DMSO.

-

Procedure: A mixture of p-trifluoromethylthio phenol (1 mol), anhydrous potassium carbonate (1.4 mol), and DMSO (6 mol) is heated to 90°C with stirring for 15 minutes. A solution of 2-chloro-5-nitrotoluene (1.2 mol) in tetramethylene sulfone (6 mol) is added dropwise over 90 minutes. The reaction mixture is then heated at 135°C for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is treated with frozen water (640 ml) and filtered. The resulting solid is recrystallized from Sherwood oil to yield pale yellow crystals of 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene.[1]

-

Yield: 87.7%[1]

-

Melting Point: 61-62°C[1]

Step 2: Synthesis of 3-methyl-4-(4-trifluoromethylthio phenoxy)aniline

-

Reactants: 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene, Pd/C catalyst, hydrogen gas.

-

Procedure: The nitrobenzene derivative from the previous step is subjected to a reduction reaction with hydrogen gas in the presence of a Pd/C catalyst to yield the corresponding aniline.

Step 3: Synthesis of methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate

-

Reactants: 3-methyl-4-(4-trifluoromethylthio phenoxy)aniline, bis(trichloromethyl) carbonate (triphosgene), toluene.

-

Procedure: Bis(trichloromethyl) carbonate (0.777 mol) is mixed with toluene (19.5 mol). To this mixture, the aniline derivative (0.7 mol) is added dropwise at -10 to -5°C. The reaction is maintained at -5 to 0°C for 1 hour, then refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is distilled to collect the isocyanate as a white crystalline solid.[2]

-

Yield: 90.9%[2]

-

Purity: 99.3% (HPLC)[2]

Step 4: Synthesis of Toltrazuril

-

Reactants: methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate, methylurea, diethyl carbonate, sodium isopropoxide.

-

Procedure: Methylurea (0.66 mol) is mixed with diethyl carbonate (1.8 mol) and heated at 90°C for 2 hours. The mixture is cooled to 70°C, and the isocyanate (0.6 mol) is added. The reaction is maintained at this temperature for 3 hours. After cooling to room temperature, a 30% solution of sodium isopropoxide (1.2 mol) is added dropwise, and the reaction proceeds for 5 hours. Methanol is distilled off until the internal temperature reaches 100°C, and the mixture is refluxed for 10 hours. The solvent is evaporated, and the residue is treated with water. The pH is adjusted to 7 with 20% dilute sulfuric acid to precipitate the crude product. Recrystallization from ethanol yields pure Toltrazuril.[2]

-

Yield: 70%[2]

-

Melting Point: 193-194°C[2]

-

Purity: 99% (HPLC)[2]

Quantitative Data for Toltrazuril Synthesis

| Step | Product | Yield (%) | Purity (%) | Melting Point (°C) |

| 1 | 3-methyl-4-(4-trifluoromethylthio phenoxy)nitrobenzene | 87.7 | - | 61-62 |

| 3 | methyl-5-[3-methyl-4-(4-trifluoromethylthio phenoxy)phenyl] isocyanate | 90.9 | 99.3 | - |

| 4 | Toltrazuril | 70 | 99 | 193-194 |

Proposed Synthetic Pathway for this compound

Based on the established synthesis of Toltrazuril, a plausible synthetic route for this compound is proposed. The key difference lies in the synthesis of the aniline precursor.

Proposed Experimental Protocol for this compound Synthesis

Step 1: Synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile (this compound Precursor)

A potential route to this precursor involves the reaction of 4-amino-3,5-dichlorobenzonitrile with a suitable 4-fluorophenyl derivative. One common method for the synthesis of related aminophenylacetonitriles involves nucleophilic substitution reactions.

-

Proposed Reactants: 4-amino-3,5-dichlorobenzaldehyde, 4-fluorophenylacetonitrile, a suitable base.

-

General Procedure (based on analogous reactions): A condensation reaction between 4-amino-3,5-dichlorobenzaldehyde and 4-fluorophenylacetonitrile in the presence of a base such as sodium ethoxide or potassium carbonate could yield an intermediate α,β-unsaturated nitrile. Subsequent reduction of the double bond would lead to the desired aniline precursor. Alternatively, a direct nucleophilic substitution on a suitable derivative of 3,5-dichloroaniline could be explored.

Step 2: Formation of the Urea Derivative

-

Reactants: 2-(4-amino-3,5-dichlorophenyl)-2-(4-fluorophenyl)acetonitrile, methyl isocyanate or a phosgene equivalent.

-

Procedure: Following the methods used for Toltrazuril, the synthesized aniline precursor would be reacted with an isocyanating agent. For instance, reaction with triphosgene followed by methylamine would yield the corresponding urea derivative.

Step 3: Cyclization to this compound

-

Reactants: The urea derivative from Step 2, diethyl carbonate, a strong base (e.g., sodium methoxide).

-

Procedure: The urea derivative would be cyclized using diethyl carbonate in the presence of a strong base. The reaction conditions would likely be similar to those employed in the final step of the Toltrazuril synthesis, involving heating to form the triazinetrione ring.

Visualization of Synthetic Pathways

Toltrazuril Synthesis Workflow

Caption: Synthetic workflow for the preparation of Toltrazuril.

Proposed this compound Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, primarily by drawing parallels with the well-established synthesis of its analog, Toltrazuril. The provided experimental protocols and quantitative data for Toltrazuril serve as a valuable starting point for the development of a robust and efficient synthesis of this compound. Further research and experimental validation are necessary to optimize the proposed synthetic route for the key aniline precursor of this compound. The presented workflows and data tables are intended to facilitate a deeper understanding and aid in the practical execution of these synthetic strategies by researchers in the field of drug development.

References

Letrazuril for Coccidiosis in Immunocompromised Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, presents a significant therapeutic challenge, particularly in immunocompromised individuals where it can lead to severe and life-threatening diarrhea. Letrazuril, a triazinetrione anticoccidial agent, has been investigated for its potential in treating these infections. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound, toltrazuril, in the context of coccidiosis in immunocompromised hosts. Due to a paucity of specific research on this compound in animal models of immunosuppression, this guide synthesizes findings from a clinical trial in AIDS patients, extrapolates relevant data from extensive studies on toltrazuril in various animal models, and details established experimental protocols for inducing immunosuppression and evaluating therapeutic efficacy. This guide aims to equip researchers with the foundational knowledge required to design and execute further studies to fully elucidate the therapeutic potential of this compound in this critical area of need.

Introduction to this compound and the Triazinone Class

This compound is a derivative of toltrazuril, a broad-spectrum anticoccidial drug widely used in veterinary medicine.[1] These compounds belong to the triazinone class of drugs, which are effective against various stages of the coccidian life cycle.[2]

Mechanism of Action: Toltrazuril and its metabolites act by interfering with the parasite's reproductive processes.[1] They disrupt the division of the protozoal nucleus and damage the parasite's cell membrane, leading to the destruction of coccidia at all intracellular developmental stages.[1][2] This includes activity against schizonts and gametes.[2] Specifically, studies on toltrazuril suggest that it primarily affects the respiratory chain and, to a lesser extent, enzymes involved in pyrimidine synthesis within the parasite.[3]

This compound in an Immunocompromised Human Model

To date, the most direct evidence for the efficacy of this compound in an immunocompromised population comes from a Phase I clinical trial in AIDS patients with chronic, refractory cryptosporidiosis.

Clinical Trial Data

A prospective, open-label trial evaluated the efficacy and safety of this compound in 35 AIDS patients with chronic cryptosporidiosis who had largely failed previous treatments with paromomycin.[4] The initial oral daily dose was 50 mg.[4]

| Parameter | Result |

| Patient Population | 35 AIDS patients with chronic cryptosporidiosis |

| Mean CD4 Count | 44 x 10⁶/L |

| Clinical Response Rate | 66% (23 of 35 patients) |

| Partial Response | 22 patients (>50% reduction in bowel movements/day for ≥1 week) |

| Complete Response | 1 patient (≤2 bowel movements/day) |

| Time to Clinical Response | Mean of 1.7 weeks |

| Clinical Relapse Rate | 65% (15 of 23 responders) |

| Time to Relapse | Mean of 1.2 months from initiation of treatment |

| Microbiological Eradication | 40% (10 of 25 patients with follow-up) |

| Major Adverse Event | Rash in 20% of patients, leading to discontinuation |

| Table 1: Summary of a Phase I Clinical Trial of this compound in AIDS Patients with Cryptosporidiosis.[4] |

The study concluded that severely immunocompromised AIDS patients with refractory cryptosporidiosis may show a modest and often short-lived response to this compound, with a high relapse rate and rash as a significant limiting side effect.[4]

Toltrazuril Efficacy in Animal Models: Implications for Immunocompromised Systems

While specific data for this compound in immunocompromised animal models is lacking, extensive research on its parent compound, toltrazuril, provides valuable insights into its anticoccidial activity. These studies, primarily in immunocompetent animals, demonstrate the drug's potent efficacy against various coccidian species.

Efficacy Data from Animal Studies with Toltrazuril

| Animal Model | Coccidia Species | Treatment Regimen | Key Efficacy Findings |

| Murine Model | Eimeria vermiformis | 15 mg/kg single oral dose | Completely prevented oocyst excretion.[5] |

| Broiler Chickens | Mixed Eimeria species | 7 mg/kg body weight in drinking water for 2 days | Successfully controlled coccidiosis with no relapse of infection; eliminated coccidial lesions and dramatically reduced oocyst shedding.[6] |

| Calves | Eimeria bovis, Eimeria zuernii | 15 mg/kg single oral dose | 99% reduction in oocyst counts within three days of treatment.[7][8] |

| Lambs | Naturally acquired Eimeria spp. | 20 mg/kg single oral dose | Almost completely prevented clinical signs of coccidiosis and markedly reduced oocyst production.[9] |

Table 2: Selected Efficacy Data for Toltrazuril in Various Animal Models.

A study in a murine model of coccidiosis indicated that infection with Eimeria vermiformis led to a reduction in CD4+ and CD8+ T cell populations, suggesting a degree of immunosuppression during the infection.[5] In this model, treatment with toltrazuril at 15 mg/kg not only prevented oocyte excretion but also prevented the reduction in T cell populations.[5]

Ponazuril: An Active Metabolite

Ponazuril is an active metabolite of toltrazuril.[1] It is also used for the treatment of coccidiosis and is noted for being more soluble, which can ease administration, particularly in smaller animals.[1] While there is a lack of published data on its clinical effectiveness in sheep for coccidiosis, it is being used extra-label for this purpose.[10]

Experimental Protocols for Coccidiosis Research in Immunocompromised Models

The following sections outline detailed methodologies for establishing and utilizing immunocompromised animal models to evaluate the efficacy of anticoccidial agents like this compound.

Induction of Immunosuppression

Several methods can be employed to create immunocompromised animal models suitable for studying opportunistic infections like coccidiosis.

-

Pharmacological Immunosuppression:

-

Dexamethasone: Administration in drinking water (e.g., 6 mg/L) can induce broad and severe immunosuppression.

-

Cyclophosphamide: A single intravenous injection (e.g., 200 mg/kg) can be administered before or after infection to suppress the immune response.

-

-

Genetically Immunodeficient Models:

-

SCID (Severe Combined Immunodeficiency) Mice: These mice lack functional T and B lymphocytes and are highly susceptible to infections like cryptosporidiosis.

-

IFN-γ Knockout (GKO) Mice: Mice with a targeted disruption of the gamma interferon gene are remarkably susceptible to Cryptosporidium parvum infection, which closely mimics the severe clinical disease in humans.

-

Experimental Workflow for Efficacy Studies

The following diagram illustrates a typical workflow for evaluating an anticoccidial drug in an immunocompromised mouse model.

Parasite Infection and Quantification

-

Inoculum Preparation: Coccidia oocysts (Eimeria, Cryptosporidium, or Cyclospora species) are collected from the feces of infected animals and sporulated in a solution of potassium dichromate (e.g., 2.5% w/v) with aeration.

-

Infection: Animals are typically infected via oral gavage with a specific number of sporulated oocysts. The dose will vary depending on the parasite species and the animal model's susceptibility.

-

Quantification of Parasite Shedding: Fecal samples are collected at regular intervals post-infection. The number of oocysts per gram of feces (OPG) is determined using a McMaster counting chamber.

Signaling Pathways and Host Immune Response

The host immune response to coccidial infections is complex, involving both innate and adaptive immunity. A Th1-type immune response, characterized by the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is crucial for controlling the intracellular parasite.[11] IFN-γ plays a pivotal role in activating macrophages and Natural Killer (NK) cells to eliminate infected cells.[11] The susceptibility of IFN-γ knockout mice to severe coccidiosis underscores the critical nature of this pathway.

The diagram below illustrates the central role of IFN-γ in the immune response to coccidiosis.

Challenges in Cyclospora Research

Research on Cyclospora cayetanensis, another coccidian parasite of concern in immunocompromised patients, is hampered by the lack of a reliable animal model.[12] Numerous attempts to infect various animal species, including immunocompetent and immunodeficient mice, rats, rabbits, and non-human primates, have been unsuccessful.[12] This makes the in vivo evaluation of drugs like this compound against Cyclospora particularly challenging. The standard treatment for cyclosporiasis remains trimethoprim-sulfamethoxazole.[9]

Conclusion and Future Directions

The available evidence suggests that this compound may have limited and transient efficacy against cryptosporidiosis in severely immunocompromised human patients, with rash being a notable side effect.[4] The potent anticoccidial activity of the parent compound, toltrazuril, in a wide range of animal models indicates that the triazinone class of drugs is highly effective against coccidia.[5][6][7][9] However, a significant gap in knowledge exists regarding the efficacy, pharmacokinetics, and safety of this compound specifically in well-defined immunocompromised animal models of coccidiosis caused by Eimeria, Cryptosporidium, and Cyclospora.

Future research should prioritize:

-

Head-to-head comparison studies of this compound, toltrazuril, and ponazuril in validated immunocompromised animal models, such as dexamethasone-treated or IFN-γ knockout mice.

-

Dose-escalation studies to determine the optimal therapeutic window for this compound in these models, balancing efficacy with potential toxicity.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's distribution and persistence in immunocompromised hosts.

-

Investigation into the mechanisms of relapse observed in the human clinical trial.

-

Development of novel in vivo models for Cyclospora cayetanensis to facilitate drug screening.

Addressing these research questions is essential for fully characterizing the potential of this compound as a therapeutic option for coccidiosis in vulnerable, immunocompromised populations.

References

- 1. toltrazurilshop.com [toltrazurilshop.com]

- 2. researchgate.net [researchgate.net]

- 3. Field Evaluation of the Effectiveness of an Oral Toltrazuril and Iron Combination (Baycox® Iron) in Maintaining Weaning Weight by Preventing Coccidiosis and Anaemia in Neonatal Piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with this compound of refractory cryptosporidial diarrhea complicating AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Efficacy of toltrazuril 5 % suspension against Eimeria bovis and Eimeria zuernii in calves and observations on the associated immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Care of Cyclosporiasis | Cyclosporiasis | CDC [cdc.gov]

- 10. Efficacy of ponazuril in weaned feeder lambs with naturally acquired coccidiosis | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 11. Immunology in coccidiosis in chickens: The role of cytokines IL-2 and IFN-gamma | HIPRA [hipra.com]

- 12. Attempts to establish experimental Cyclospora cayetanensis infection in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Toltrazuril: A Technical Guide

Disclaimer: This technical guide focuses on the preclinical efficacy of Toltrazuril . No significant body of research was found for a compound named "Letrazuril." It is presumed that "this compound" is a typographical error for "Toltrazuril," a well-documented triazinetrione anticoccidial agent.

Executive Summary: Toltrazuril is a broad-spectrum antiprotozoal compound with significant efficacy against various apicomplexan parasites. Preclinical studies, encompassing both in vitro and in vivo models, have demonstrated its potent activity against key pathogens such as Toxoplasma, Neospora, Eimeria, and Isospora. The drug acts on multiple intracellular development stages of these parasites, leading to a reduction in parasite load, alleviation of clinical signs, and prevention of transmission. In host animals, Toltrazuril is metabolized into active derivatives, including Toltrazuril Sulfoxide and Toltrazuril Sulfone (Ponazuril), which also exhibit antiprotozoal properties. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and known mechanisms of action for Toltrazuril.

Mechanism of Action

Toltrazuril's primary mechanism of action involves the disruption of critical metabolic and reproductive processes within the parasite. It interferes with the division of the protozoal nucleus and damages the cell membrane of the parasites[1]. This action results in the destruction of coccidia at all stages of their life cycle[1][2].

Specifically, in Toxoplasma gondii, toltrazuril has been shown to affect pyrimidine metabolism. Transcriptome and metabolome analyses indicate that the drug reduces the transcription levels of key enzymes like dUTP pyrophosphatase (dUTPase) and thymidylate kinase (TMK). This disruption leads to reduced levels of metabolites essential for DNA synthesis, such as dTMP and dUMP, thereby destabilizing the pyrimidine network and inhibiting parasite proliferation[3]. Ultrastructural examinations have confirmed that toltrazuril and its metabolites cause significant damage to the parasite's membrane structure[3]. The drug is believed to act on the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, which is vital for their survival[4].

Data Presentation: Quantitative Efficacy

The efficacy of Toltrazuril has been quantified across various preclinical models targeting different parasites.

Table 1: In Vivo Efficacy of Toltrazuril Against Neospora caninum

| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citation |

|---|---|---|---|---|

| Pregnant C57BL/6 Mice | 52.5 mg/kg/day in drinking water for 6 days post-infection | Prevention of vertical transmission | 87% treatment efficacy; significantly reduced parasite DNA in maternal brain and low PCR-positivity in offspring brains (3/39 vs. 12/14 in controls). | [4] |

| Congenitally Infected Newborn C57BL/6 Mice | 31.25 mg/kg, single or triple dose | Survival and disease prevention | Single dose significantly delayed disease onset. Triple dose resulted in 54% survival vs. 30% in placebo controls and markedly reduced the number of diseased pups. | [5] |

| Experimentally Infected Mice | 20 mg/kg/day in drinking water | Prevention of cerebral lesions | Completely prevented the formation of cerebral lesions; reduced parasite DNA detectability by 91%. |

| Experimentally Infected Calves | 20 mg/kg (Ponazuril), 6 consecutive days | Parasite detection in brain and muscle | Complete abrogation of parasite detectability (0% PCR-positive) compared to 50% PCR-positivity in non-treated calves. | |

Table 2: In Vivo Efficacy of Toltrazuril Against Toxoplasma gondii

| Animal Model / System | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citation |

|---|---|---|---|---|

| Lambs (4 weeks old) | 20 mg/kg or 40 mg/kg, orally, twice (weekly) | Reduction of tissue cysts | 44.4% of treated lambs had no tissue cysts in any examined tissue. Significantly fewer cysts in musculature compared to controls (p=0.037). | [1] |

| Human Trophoblast Cells (BeWo Line) | 12.5 µg/mL (in vitro) | Reduction of parasite proliferation | Significantly reduced intracellular parasite proliferation compared to untreated cells. | [6] |

| Mice | Not Specified | Protection against infection | Animal experiments demonstrated that toltrazuril can completely protect mice against T. gondii infection. |[3] |

Table 3: In Vivo Efficacy of Toltrazuril Against Coccidiosis (Eimeria spp.)

| Animal Model | Treatment Regimen | Key Efficacy Endpoints | Outcome | Citation |

|---|---|---|---|---|

| Naturally Infected Goat Kids | Single oral dose of 20 mg/kg | Oocyst Per Gram (OPG) of feces; Body Weight Gain (BWG) | Highly significant reduction in OPG by day 7 post-treatment. BWG was significantly higher than in untreated and amprolium-treated groups. | [7] |

| Naturally Infected Goat Kids | 20 mg/kg or 40 mg/kg at 2 or 7 weeks of age | OPG reduction | Treatment at 2 weeks kept OPG values near zero for 5 weeks. At 7 weeks, the 40 mg/kg dose was more effective for longer. | [8] |

| First-Year Grazing Calves | Single oral dose of 15 mg/kg | Diarrhea and oocyst shedding | Significantly fewer days with diarrhea (P<0.0001 for metaphylactic treatment) and fewer animals positive for oocysts compared to placebo. | [9] |

| E. vermiformis Infected Mice | Single oral dose of 15 mg/kg | Oocyst excretion; BWG | Completely prevented oocyte excretion. BWG was significantly higher than in untreated controls and not significantly different from healthy controls. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols from the cited studies.

Protocol 1: Congenital Neospora caninum Infection Mouse Model

-

Animal Model: Pregnant C57BL/6 mice.

-

Infection: Mice are infected with N. caninum tachyzoites during pregnancy to induce transplacental infection of the fetuses.

-

Treatment Groups:

-

Toltrazuril-treated (e.g., 31.25 mg/kg body weight).

-

Placebo-treated infected controls.

-

Non-infected, non-treated controls.

-

-

Administration: Oral gavage, administered once or multiple times to newborn pups.

-

Efficacy Assessment:

-

Clinical: Monitoring for morbidity, mortality, and clinical signs of neosporosis.

-

Survival Rate: Calculation of the proportion of surviving pups in each group.

-

Parasitological: Detection of N. caninum in pups via PCR analysis of brain tissue.

-

Immunological: Measurement of antibody responses (IgG, IgG2a) in serum.[5]

-

Protocol 2: Toxoplasma gondii Tissue Cyst Lamb Model

-

Animal Model: 4-week-old lambs.

-

Infection: Oral inoculation with 1x10⁵ oocysts of the T. gondii ME49 strain on day 0 to induce chronic toxoplasmosis.

-

Treatment Groups:

-

Group T20: 20 mg/kg Toltrazuril.

-

Group T40: 40 mg/kg Toltrazuril.

-

Positive Control (PC): Infected, untreated.

-

Negative Control (NC): Non-infected, untreated.

-

-

Administration: Oral administration of Baycox 5% solution, given twice, once per week, starting on day 15 post-inoculation.

-

Efficacy Assessment:

-

Histopathology: Examination of tissues (e.g., muscle, brain) for the presence, number, and degenerative changes of T. gondii tissue cysts.

-

Molecular: PCR analysis of brain and muscle tissue to detect parasite DNA.[1]

-

Protocol 3: In Vitro Efficacy in Human Trophoblast Cells

-

Cell Line: Human trophoblast cells (BeWo line).

-

Infection: Cells are infected with T. gondii tachyzoites (e.g., 2F1 clone or ME49 strain).

-

Treatment: Infected cells are treated with various concentrations of Toltrazuril (e.g., 12.5 µg/mL). Control groups include untreated infected cells and cells treated with standard drugs (pyrimethamine, sulfadiazine).

-

Efficacy Assessment:

-

Infection Index: Quantification of the percentage of infected cells and the number of intracellular parasites per cell using microscopy.

-

Cytokine Production: Measurement of cytokine levels (e.g., IL-6, MIF) in the cell culture supernatant to assess the immune response.

-

Parasite Viability: Direct assessment of drug effects on tachyzoite structure and viability.[6]

-

Visualizations: Workflows and Pathways

Conclusion

The body of preclinical evidence strongly supports the efficacy of Toltrazuril against a wide range of apicomplexan parasites. Its ability to target multiple developmental stages provides both therapeutic and metaphylactic benefits, effectively controlling oocyst shedding, reducing clinical disease, and preventing transmission. Studies in murine, ovine, and bovine models consistently demonstrate significant reductions in parasite burden and improvements in clinical outcomes. The mechanism, tied to the disruption of pyrimidine synthesis, highlights a specific metabolic vulnerability in these parasites. The data summarized herein provide a robust foundation for its use in veterinary medicine and for further research into its applications and the development of next-generation triazinone derivatives.

References

- 1. Toltrazuril - Wikipedia [en.wikipedia.org]

- 2. Toltrazuril for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]

- 3. A review of natural products as a source of next-generation drugs against apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toltrazurilshop.com [toltrazurilshop.com]

- 6. poultrydvm.com [poultrydvm.com]

- 7. Antiparasitic efficacy of Artemisia absinthium, toltrazuril and amprolium against intestinal coccidiosis in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

Letrazuril's Effect on Apicomplexan Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrazuril, a member of the triazine class of compounds, is a potent agent against various apicomplexan parasites. This document provides a comprehensive technical overview of the effects of this compound and related triazines, such as toltrazuril, on these parasites. Due to the limited public data specifically on this compound, this guide synthesizes findings from closely related compounds to infer its mechanism of action, efficacy, and the experimental approaches used for its evaluation. The primary mode of action involves the disruption of the parasite's mitochondrial electron transport chain, leading to a cascade of events including oxidative stress and inhibition of parasite replication. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Apicomplexan Parasites

The phylum Apicomplexa includes a wide range of obligate intracellular parasites responsible for significant diseases in humans and animals, such as coccidiosis (Eimeria spp.), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium parvum).[1] These parasites are characterized by a unique apical complex, which facilitates host cell invasion.[1] The economic and health burden of these diseases necessitates the development of effective therapeutic agents.

This compound is a triazine derivative, a class of drugs known for their broad-spectrum anticoccidial activity. While specific data on this compound is sparse in publicly available literature, its structural similarity to well-studied compounds like toltrazuril and diclazuril allows for informed inferences regarding its biological effects. These compounds are known to be coccidiocidal, affecting both asexual and sexual stages of the parasite's life cycle.[2]

Primary Mechanism of Action

The principal mechanism of action for triazine compounds, including toltrazuril, is the disruption of mitochondrial function in apicomplexan parasites. This is achieved through the inhibition of the mitochondrial respiratory chain.[3]

Inhibition of the Electron Transport Chain (ETC)

Studies on toltrazuril suggest that it primarily affects the respiratory chain, reducing the activity of enzymes such as succinate-cytochrome C reductase and NADH oxidase.[4] This interference with electron transport disrupts the parasite's energy metabolism. The cytochrome bc1 complex (Complex III) is a key target for many drugs effective against apicomplexan parasites, and it is the likely site of action for triazines.[5][6][7] Inhibition of the ETC leads to a collapse of the mitochondrial membrane potential, a critical event for ATP synthesis and parasite survival.[8][9]

Downstream Cellular Effects

The disruption of the ETC triggers several downstream effects:

-

Oxidative Stress: Inhibition of the respiratory chain can lead to the increased production of reactive oxygen species (ROS), causing oxidative stress within the parasite.[9][10]

-

Apoptosis: The loss of mitochondrial membrane potential is a key trigger for apoptosis (programmed cell death). Diclazuril has been shown to induce apoptosis in Eimeria tenella merozoites.[8]

-

Inhibition of Pyrimidine Synthesis: A secondary effect of toltrazuril may be the inhibition of enzymes involved in pyrimidine synthesis, which is essential for DNA replication and parasite proliferation.[4][11]

-

Disruption of Cell Division: Triazines are known to interfere with the nuclear division of schizonts and microgamonts, leading to the formation of multinucleate stages and inhibiting cytokinesis.[2][12] Ultrastructural studies show that treatment with toltrazuril results in swelling of the mitochondria and endoplasmic reticulum.[9]

Caption: Inferred mechanism of this compound targeting the Cytochrome bc1 complex.

Efficacy and Spectrum of Activity

Quantitative Efficacy Data (Toltrazuril)

The following table summarizes the efficacy of toltrazuril from various studies. Efficacy is often measured by the reduction in oocyst counts in feces (Faecal Oocyst Count Reduction, FOCR) or the reduction in parasite load in tissues.

| Parasite Species | Host | Drug/Dosage | Efficacy Metric | Result | Citation(s) |

| Eimeria spp. | Lambs | Toltrazuril (20 mg/kg) | FOCR | >90% persistent reduction | [13][14] |

| Eimeria tenella | Chickens | Toltrazuril (75-150 ppm) | Lesion Score / Oocyst Shedding | Significant reduction | [15] |

| Eimeria crandallis | Lambs | Toltrazuril (20 mg/kg) | FOCR | 93.26% reduction | [16] |

| Toxoplasma gondii | Lambs | Toltrazuril (20 mg/kg) | Tissue Cyst Presence | 44.4% of lambs cyst-free | [17][18] |

| Toxoplasma gondii | BeWo Cells | Toltrazuril (12.5 µg/mL) | Intracellular Proliferation | ~50% reduction | [19] |

| Cryptosporidium parvum | Calves | Toltrazuril (20 mg/kg) | Oocyst Shedding | Significant reduction | [20] |

| Cryptosporidium parvum | In vitro | Toltrazuril (1 or 20 µM) | Growth Inhibition | Significant activity observed | [21] |

Note: The efficacy of triazines can be compromised by the emergence of drug resistance.[22]

Experimental Protocols & Methodologies

The evaluation of anticoccidial drugs like this compound involves both in vitro and in vivo experimental models.[4][8] These protocols are fundamental for determining efficacy, understanding the mechanism of action, and establishing optimal dosing.

In Vitro Drug Susceptibility Assay

In vitro culture systems are powerful tools for the initial screening and detailed study of antiparasitic compounds.[4][8] A typical workflow involves infecting a host cell monolayer with the parasite and then applying the drug at various concentrations.

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a compound against parasite proliferation.

Methodology:

-

Host Cell Culture: A suitable host cell line (e.g., HCT-8 for Cryptosporidium, Vero or HFF for Toxoplasma) is cultured to confluence in multi-well plates.[23]

-

Parasite Preparation: Oocysts are excysted to release infectious sporozoites, or tachyzoites are harvested from previously infected cell cultures.

-

Infection: The host cell monolayers are infected with a predetermined number of parasites.

-

Drug Application: A serial dilution of this compound is prepared and added to the infected wells. Control wells receive a vehicle solution.

-

Incubation: The plates are incubated for a period that allows for parasite replication (typically 24-72 hours).

-

Quantification of Parasite Growth: Parasite proliferation is measured. Common methods include:

-

qRT-PCR: This method quantifies parasite-specific rRNA, which correlates with the number of viable parasites.[23]

-

Microscopy: Direct counting of parasites or parasitophorous vacuoles after staining.

-

Reporter Assays: Using transgenic parasites that express reporter proteins like luciferase or β-galactosidase.

-

-

Data Analysis: The parasite counts are plotted against the drug concentration, and a dose-response curve is generated to calculate the IC50/EC50 value.

Caption: A generalized workflow for assessing in vitro drug efficacy.

In Vivo Efficacy Trial (Example: Lamb Coccidiosis Model)

In vivo trials are essential to confirm the efficacy of a drug under physiological conditions and to assess its safety and pharmacokinetic properties.

Objective: To evaluate the efficacy of this compound in reducing oocyst shedding and clinical signs in a lamb model of coccidiosis.

Methodology:

-

Animal Selection: A cohort of coccidia-free lambs of similar age and weight is selected.[17][22]

-

Acclimation and Grouping: Animals are acclimated and randomly assigned to treatment and control groups.[16]

-

Experimental Infection: Lambs (excluding a negative control group) are orally inoculated with a known number of sporulated Eimeria oocysts.[17][22]

-

Treatment: At a specified time post-infection (e.g., during the prepatent period), the treatment group receives an oral dose of this compound (e.g., 20 mg/kg). The control group receives a placebo.[16][22]

-

Monitoring: All animals are monitored daily for clinical signs (e.g., diarrhea, weight gain).

-

Fecal Sample Collection: Fecal samples are collected from each animal at regular intervals post-treatment.

-

Oocyst Counting: The number of oocysts per gram (OPG) of feces is determined using a quantitative method like the McMaster technique.

-

Data Analysis: The mean OPG for the treatment and control groups are compared. The Faecal Oocyst Count Reduction (FOCR) percentage is calculated to determine efficacy.

Conclusion and Future Directions

This compound, as a member of the triazine class, is an important anticoccidial agent. Based on extensive data from the related compound toltrazuril, its mechanism of action is centered on the disruption of the parasite's mitochondrial respiratory chain, leading to cell death and inhibition of replication. Quantitative data from animal models and in vitro systems demonstrate high efficacy against key apicomplexan parasites like Eimeria and Toxoplasma.

For drug development professionals, future research should focus on obtaining specific quantitative data (IC50 values) for this compound against a broader range of apicomplexan parasites. Furthermore, investigating the potential for resistance and exploring combination therapies will be crucial for extending the therapeutic life of this important class of drugs. The detailed experimental protocols outlined in this guide provide a framework for conducting such validation and discovery studies.

References

- 1. A review of natural products as a source of next-generation drugs against apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mystery of massive mitochondrial complexes: the apicomplexan respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique Properties of Apicomplexan Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toltrazuril inhibits Toxoplasma gondii by potentially targeting pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In-vivo efficacy of toltrazuril on experimentally induced Toxoplasma gondii tissue cysts in lambs: a novel strategy for prevention of human exposure to meat-borne toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Veterinární medicína: The efficacy of a combination of azithromycin and toltrazuril for the treatment of calves naturally infected with cryptosporidiosis: a randomised, double-blind, placebo-controlled comparative clinical trial [vetmed.agriculturejournals.cz]

- 21. Assessment of drugs against Cryptosporidium parvum using a simple in vitro screening method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Controlled efficacy trial confirming toltrazuril resistance in a field isolate of ovine Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Application of quantitative real-time reverse transcription-PCR in assessing drug efficacy against the intracellular pathogen Cryptosporidium parvum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Letrazuril Against Toxoplasma gondii: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Letrazuril and its closely related analogue, Toltrazuril, against the obligate intracellular parasite Toxoplasma gondii. The document synthesizes available quantitative data, details common experimental methodologies, and visualizes potential mechanisms of action to support further research and development in the pursuit of novel anti-Toxoplasma therapeutics.

Quantitative Efficacy of Triazine Compounds Against Toxoplasma gondii

While specific in vitro efficacy data for this compound against Toxoplasma gondii is not extensively documented in publicly available literature, the activity of the structurally similar triazine compound, Toltrazuril, has been investigated. The following table summarizes the available quantitative data for Toltrazuril and its metabolites, which can serve as a valuable reference point for understanding the potential potency of this compound.

| Compound | Parasite Strain | Host Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| Toltrazuril | ME49 | BeWo | Intracellular Proliferation | Effective Concentration | 12.5 µg/mL | [1][2] |

| Toltrazuril | Not Specified | Not Specified | Invasion & Proliferation | - | Marked Inhibition | [3] |

| Toltrazuril Sulfoxide (TOLSO) | Not Specified | Not Specified | Invasion & Proliferation | - | Marked Inhibition | [3] |

| Toltrazuril Sulfone (TOLSO2) | Not Specified | Not Specified | Invasion & Proliferation | - | Marked Inhibition | [3] |

Experimental Protocols for In Vitro Anti-Toxoplasma Drug Screening

The in vitro evaluation of compounds like this compound against Toxoplasma gondii typically involves a series of standardized assays to determine their impact on parasite viability, invasion, and proliferation within a host cell line.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-Toxoplasma activity of a test compound is outlined below. This process involves maintaining parasite and host cell cultures, infecting the host cells, applying the drug treatment, and subsequently evaluating the parasite's response.

References

- 1. Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enrofloxacin and Toltrazuril Are Able to Reduce Toxoplasma gondii Growth in Human BeWo Trophoblastic Cells and Villous Explants from Human Third Trimester Pregnancy [frontiersin.org]

- 3. Toltrazuril inhibits Toxoplasma gondii by potentially targeting pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Letrazuril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril is a triazine derivative that has been investigated for its therapeutic potential in treating protozoal infections, notably cryptosporidiosis, particularly in immunocompromised individuals such as those with HIV/AIDS[1][2]. While its congener, toltrazuril, is a well-documented veterinary anticoccidial agent, publicly available information on the pharmacokinetics and metabolism of this compound is notably scarce. This guide aims to synthesize the limited available information and provide a framework for understanding its disposition in the body.

Pharmacokinetic Profile

For a comprehensive understanding, further studies would be required to elucidate the full pharmacokinetic profile of this compound.

Metabolism

The metabolic fate of this compound has not been extensively described in published literature. Generally, triazine compounds undergo metabolic transformation in the liver, primarily through oxidation and conjugation reactions. Based on the metabolism of the related compound, toltrazuril, it is plausible that this compound may also be metabolized into sulfoxide and sulfone derivatives[3][4][5][6]. However, without specific studies on this compound, this remains speculative.

Visualizing a Putative Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for a triazine compound, which could be analogous to that of this compound. This is a generalized representation and requires experimental validation for this compound.

Caption: Hypothetical metabolic pathway of a triazine compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not available in the public domain. However, a general methodology for such studies can be outlined based on standard practices in drug development.

A Generic Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study.

Caption: A generalized experimental workflow for pharmacokinetic studies.

1. Pre-clinical Studies:

- Animal Models: Selection of appropriate animal species.

- Drug Administration: Administration of this compound via relevant routes (e.g., oral, intravenous) at various dose levels.

- Sample Collection: Timed collection of biological matrices such as blood, plasma, urine, and feces.

2. Bioanalytical Method:

- Sample Preparation: Extraction of this compound and its potential metabolites from the biological matrices.

- Analytical Instrumentation: Use of validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantification.

3. Pharmacokinetic Analysis:

- Data Analysis: The concentration-time data would be analyzed using pharmacokinetic software to determine key parameters.

Data Presentation

Due to the absence of quantitative data in the reviewed literature, a data table for this compound's pharmacokinetic parameters cannot be provided at this time.

Conclusion

The publicly available information on the pharmacokinetics and metabolism of this compound is severely limited, hindering a comprehensive understanding of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data from early clinical investigations in the 1990s are not detailed in accessible publications. To fully characterize this compound for any potential therapeutic application, extensive preclinical and clinical pharmacokinetic and metabolism studies are warranted. The methodologies and workflows outlined in this guide provide a standard framework for conducting such investigations. Researchers and drug development professionals are encouraged to consult specialized databases and regulatory documents that may contain non-public information, or to initiate new studies to fill this knowledge gap.

References

- 1. This compound therapy for cryptosporidiosis: clinical response and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of human intestinal cryptosporidiosis: A review of published clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Elusive Development of Letrazuril: A Case of Limited Public Scientific Record

Despite significant interest in the triazine class of anticoccidial drugs, a comprehensive public record detailing the discovery and development of Letrazuril remains largely unavailable. While its chemical structure is cataloged, detailed scientific literature on its synthesis, mechanism of action, efficacy, and pharmacokinetic profile is scarce, especially in comparison to its close analog, Toltrazuril.

This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's journey from discovery to its potential applications. However, an exhaustive search of scientific databases, patent libraries, and clinical trial registries has revealed a significant disparity in the available information for this compound when compared to the wealth of data on Toltrazuril. This suggests that this compound may have been an early-stage compound that was either superseded by more effective derivatives like Toltrazuril or its development was not pursued for commercial or scientific reasons, leading to a limited footprint in public scientific discourse.

Chemical Identity

This compound is identified in chemical databases with the molecular formula C₁₇H₉Cl₂FN₄O₂. Its structure confirms it as a distinct entity within the triazine class of compounds, which are known for their anticoccidial properties.

Inferred Mechanism of Action

Given its classification as a triazine derivative, it is highly probable that this compound shares a similar mechanism of action with other compounds in its class, such as Toltrazuril. These compounds are known to be effective against a wide range of coccidia, which are single-celled obligate intracellular parasites belonging to the apicomplexan class.[1] The primary mode of action for triazines involves the disruption of the parasite's reproductive processes.[1] They are thought to interfere with the division of the protozoal nucleus and cause damage to the parasite's cell membrane, ultimately leading to the destruction of coccidia at all stages of their life cycle.[1]

It is believed that these compounds target the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, which is crucial for their survival. The specific enzymatic or signaling pathways within the parasite that are inhibited by this compound, however, have not been explicitly detailed in the available literature.

Challenges in Data Compilation

The core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, could not be fulfilled due to the absence of specific research publications on this compound. Searches for preclinical and clinical trial data, detailed efficacy studies with specific dosage and outcomes, and pharmacokinetic profiles in target animal species for this compound did not yield the necessary information.

In contrast, extensive documentation exists for Toltrazuril, covering its synthesis, various formulations, comprehensive efficacy trials in multiple animal species, and detailed pharmacokinetic analyses. This further underscores the likelihood that research and development efforts were predominantly focused on Toltrazuril.

Conclusion

While this compound is a recognized chemical compound within the triazine class of anticoccidials, the publicly accessible scientific and technical information regarding its discovery and development is exceedingly limited. The scientific community's focus appears to have shifted towards its analog, Toltrazuril, which has a well-documented history of research, development, and veterinary application. Consequently, a detailed technical guide on this compound that meets the rigorous requirements of researchers and drug development professionals cannot be constructed from the currently available public records. Future disclosures of archived research or new investigations would be necessary to fully elucidate the scientific journey of this compound.

References

Letrazuril's Mode of Action in Inhibiting Parasite Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letrazuril, a member of the triazine class of compounds, is a potent antiprotozoal agent. While much of the specific research has been conducted on its close structural analogs, toltrazuril and its metabolite ponazuril, the mode of action is widely understood to be consistent across these related molecules. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its primary role as a disruptor of pyrimidine metabolism, a critical pathway for parasite replication. The guide details the downstream cellular consequences of this inhibition, presents quantitative efficacy data, outlines key experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism by which this compound and related triazines inhibit parasite replication is through the disruption of the de novo pyrimidine synthesis pathway.[1] Apicomplexan parasites, unlike their vertebrate hosts which can utilize both de novo and salvage pathways for pyrimidine acquisition, are heavily reliant on their own synthesis machinery, making this pathway an excellent therapeutic target.[2][3]

This compound's inhibitory action is believed to focus on key enzymes within this pathway. While the precise binding kinetics for this compound are not extensively published, studies on toltrazuril suggest that it interferes with enzymes of the respiratory chain and, secondarily, those involved in pyrimidine synthesis.[4] One of the proposed targets is dihydroorotate dehydrogenase (DHODH) , a crucial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, and consequently, for parasite replication and proliferation.[1]

The disruption of pyrimidine synthesis initiates a cascade of downstream effects that ultimately lead to parasite death.

Cellular and Ultrastructural Consequences of this compound Action

The inhibition of pyrimidine synthesis and other potential metabolic targets by this compound and its analogs leads to profound and observable detrimental effects on the parasite's ultrastructure and developmental cycle.

-

Disruption of Cell Division (Cytokinesis): Treatment with ponazuril has been shown to interfere with normal parasite division.[5] This leads to the formation of abnormal, multinucleated schizonts that are unable to complete cytokinesis to form viable daughter merozoites.[5][6]

-

Organellar Damage: Transmission electron microscopy has revealed significant damage to key organelles. This includes swelling of the endoplasmic reticulum and mitochondria.[7]

-

Vacuolization and Degeneration: A common morphological change observed in treated parasites is the development of vacuoles within the cytoplasm, leading to the eventual degeneration of the tachyzoites and merozoites.[6][8]

-

Apicoplast Disruption: The apicoplast, a non-photosynthetic plastid essential for parasite survival, is a suspected target for triazine drugs.[6][8] The apicoplast is involved in crucial metabolic pathways, including fatty acid and isoprenoid synthesis.[9][10] Its disruption, potentially as a downstream effect of metabolic inhibition, would be catastrophic for the parasite.

These ultrastructural changes are the visible manifestations of the underlying metabolic collapse induced by the drug.

Quantitative Data on the Efficacy of Related Triazines

The following table summarizes the reported efficacy of toltrazuril and ponazuril against various apicomplexan parasites. This data provides a quantitative context for the potent inhibitory effects of this class of compounds.

| Compound | Parasite | Host/System | Measurement | Value | Reference |

| Toltrazuril | Eimeria tenella | Broiler Chickens | Oocyst Shedding Reduction | Significant | [11] |

| Toltrazuril | Eimeria spp. | Broiler Chickens | Effective Dosage | 7 mg/kg BW | [12] |

| Ponazuril | Neospora caninum | In vitro | Inhibition of Development | 5 µg/ml | [6] |

| Ponazuril | Sarcocystis neurona | In vitro | Inhibition of Development | 5 µg/ml | [6] |

| Ponazuril | Toxoplasma gondii | In vitro (Kidney Cells) | Inhibition of Division | 5 µg/ml | [5] |

Key Experimental Protocols

The elucidation of this compound's mode of action has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol is designed to observe the morphological changes in parasites upon treatment with an inhibitor.

-

Parasite Culture and Treatment: Culture host cells (e.g., African green monkey kidney cells or human BeWo trophoblastic cells) and infect them with the parasite of interest (e.g., Toxoplasma gondii tachyzoites).[5] Treat the infected cultures with the desired concentration of this compound (e.g., 5 µg/ml) for a specified period (e.g., 48-72 hours).[5][6]

-

Fixation: Harvest the cells and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M PBS, pH 7.2) for at least 2 hours at 4°C.[13]

-

Post-fixation: Rinse the samples in buffer and post-fix with 1.0% osmium tetroxide (OsO4) for 2 hours to enhance contrast.[13]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 95%, 100%).[13]

-

Embedding and Sectioning: Infiltrate the samples with an epoxy resin and polymerize. Cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Staining and Imaging: Mount the sections on copper grids and stain with uranyl acetate and lead citrate. Examine the sections using a transmission electron microscope.

Metabolomic Analysis of Drug-Treated Parasites

This protocol allows for the identification of metabolic pathways affected by the drug.

-

Sample Preparation: Culture a high density of parasites and treat with the inhibitor for a short period to capture immediate metabolic changes.

-

Metabolite Extraction: Rapidly quench the metabolic activity of the parasites by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent system, such as a chloroform/methanol/water mixture.

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), or by using nuclear magnetic resonance (NMR) spectroscopy.[14]

-

Data Analysis: Process the raw data to identify and quantify metabolites. Use statistical analysis and pathway mapping software (e.g., MetaboAnalyst) to identify metabolic pathways that are significantly altered in the drug-treated parasites compared to untreated controls.[15]

Parasite Replication (Growth Inhibition) Assay

This assay quantifies the inhibitory effect of the compound on parasite proliferation.

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

-

Infection and Treatment: Infect the host cells with parasites expressing a reporter gene (e.g., β-galactosidase or luciferase). Add serial dilutions of the test compound (this compound) to the wells.

-

Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 72 hours).

-

Quantification: Lyse the cells and measure the activity of the reporter enzyme. The signal intensity is proportional to the number of viable parasites.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Visualizing the Mechanism and Workflows

Signaling Pathway Diagram

Caption: Inhibition of pyrimidine synthesis by this compound.

Experimental Workflow Diagram

Caption: Workflow for TEM analysis of drug-treated parasites.

Conclusion

The mode of action of this compound, inferred from extensive studies on related triazines, is centered on the potent inhibition of the de novo pyrimidine synthesis pathway in apicomplexan parasites. This targeted disruption of a vital metabolic process leads to a cascade of detrimental effects, including the arrest of cell division and severe ultrastructural damage, ultimately resulting in parasite death. The reliance of these parasites on this specific pathway provides a therapeutic window, explaining the high efficacy and selective toxicity of this class of drugs. Further research focusing specifically on this compound's interaction with parasitic enzymes will provide a more detailed understanding and may aid in the development of next-generation antiprotozoal agents.

References

- 1. ponazuril.net [ponazuril.net]

- 2. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of ponazuril against Toxoplasma gondii tachyzoites in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The apicoplast: a key target to cure malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The apicoplast: a plastid in Plasmodium falciparum and other Apicomplexan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Ultrastructural Effects of Sulfachloropyrazine on Toxoplasma gondii Tachyzoites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of antiprotozoal drug mechanisms by metabolomics approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Excretory/Secretory Metabolome of the Zoonotic Roundworm Parasite Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Defenses: An In-depth Technical Guide to Letrazuril Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letrazuril, a triazine-based anticoccidial agent, has been a cornerstone in the control of coccidiosis in poultry and other livestock. Its high efficacy against various Eimeria species has made it an invaluable tool for animal health. However, the emergence of resistance poses a significant threat to its continued effectiveness. Understanding the molecular and cellular mechanisms underlying this compound resistance is paramount for the development of strategies to mitigate its spread and to design novel, more robust anticoccidial drugs. This technical guide provides a comprehensive overview of the current understanding of this compound resistance mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Resistance Mechanisms

The development of resistance to this compound in Eimeria is a multifactorial process. While the precise mechanisms are still under active investigation, current research points towards several key areas: alterations in drug targets, enhanced drug efflux, and changes in cellular metabolism and stress response pathways.

Alterations in Drug Target

The primary mode of action of triazine drugs, including this compound, is believed to be the inhibition of the mitochondrial respiratory chain, which is crucial for the parasite's energy production.[1] While the exact molecular target has not been definitively elucidated, recent studies on the related quinolone anticoccidials suggest that mutations in the cytochrome b (cyt b) gene are a key mechanism of resistance.[2]

A study on decoquinate-resistant Eimeria tenella identified distinct non-synonymous mutations in the cyt b gene, specifically Gln131Lys, Phe263Leu, and Phe283Leu, in three different resistant strains.[2] These mutations are located in the extracellular segments of the cytochrome b protein, potentially altering the drug-binding site and reducing the inhibitory effect of the compound.[2] Although this research focused on a quinolone, the shared target of the respiratory chain suggests that similar mutations in the cyt b gene could be a significant factor in this compound resistance. Further whole-genome sequencing of this compound-resistant Eimeria strains is necessary to confirm this hypothesis.

Enhanced Drug Efflux

A common mechanism of drug resistance in various organisms, including parasites, is the active removal of the drug from the cell by ATP-binding cassette (ABC) transporters .[3][4] These membrane proteins act as efflux pumps, reducing the intracellular concentration of the drug and thereby diminishing its efficacy.

While direct evidence specifically implicating ABC transporters in this compound resistance in Eimeria is still emerging, transcriptomic and proteomic studies of drug-resistant Eimeria strains have shown differential expression of genes encoding these transporters.[5] For instance, a combined transcriptome and whole-genome sequencing analysis of diclazuril-resistant E. tenella revealed differential expression and base mutations in an ABC transporter protein.[5] Further research, including the use of ABC transporter inhibitors, is needed to experimentally validate their role in conferring this compound resistance.[6]

Alterations in Cellular Metabolism and Stress Response

Transcriptomic and proteomic analyses of Eimeria tenella exposed to toltrazuril (a closely related triazine) have revealed significant changes in various cellular pathways, suggesting that resistant parasites may adapt their metabolism to circumvent the drug's effects.

Key findings from these studies include:

-

Downregulation of the cell cycle: Toltrazuril treatment leads to a significant downregulation of cell cycle-related genes, suggesting an inhibition of parasite division.[7]

-

Upregulation of protein hydrolysis and redox-related genes: Resistant parasites show an upregulation of genes involved in protein breakdown and oxidative stress response.[7]

-

Induction of oxidative stress and autophagy: Toltrazuril treatment has been shown to induce the production of reactive oxygen species (ROS) and trigger autophagy in the parasite.[7]

-

Metabolic reprogramming: Comparative transcriptome analyses of drug-sensitive and drug-resistant E. tenella strains indicate that resistant strains exhibit alterations in metabolic pathways such as peroxisome function, fatty acid metabolism, and glycolysis/gluconeogenesis.[8]

-

Differential expression of surface antigens: A notable finding in proteomic studies is the downregulation of surface antigen proteins (SAGs) in triazine-treated and resistant Eimeria.[9][10] This could potentially be a mechanism to evade the host immune response or alter parasite-host cell interactions.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound (and related triazines) and the extent of resistance observed in different Eimeria species.

Table 1: Efficacy of Diclazuril and Toltrazuril against Eimeria species in sheep. [11]

| Treatment Group | Eimeria Species | Pre-treatment OPG (mean) | Post-treatment OPG (mean) | Reduction (%) |

| Diclazuril | E. ovinoidalis/E. marsica | 1,500 | 116 | 92.27 |

| E. crandallis/E. weybridgensis | 1,200 | 296 | 75.33 | |

| Toltrazuril | E. ovinoidalis/E. marsica | 1,800 | 43 | 97.61 |

| E. crandallis/E. weybridgensis | 1,600 | 108 | 93.25 |

Table 2: Anticoccidial Index (ACI) and Percent Optimum Anticoccidial Activity (POAA) for Monensin- and Diclazuril-Resistant E. tenella Strains. [12]

| Strain | Treatment | ACI | POAA (%) | Resistance Status |

| Monensin-Sensitive (MonS) | Monensin (200 mg/kg) | 183.9 | 66.1 | Sensitive |

| Monensin-Resistant (MonR) | Monensin (200 mg/kg) | 113.9 | 12.1 | Resistant |

Table 3: Sensitivity of Eimeria tenella Field Isolates to Various Anticoccidial Drugs. [13]

| Drug | ACI | Resistance Status |

| Nicarbazin (NIC) | 172.51 | Sensitive |

| Monensin (MON) | 175.49 | Sensitive |

| Salinomycin (SAL) | 158.81 | Resistant |

| MON + NIC | 174.21 | Sensitive |

Experimental Protocols

Fecal Oocyst Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of anticoccidial drugs in vivo.[14][15][16][17][18]

Objective: To determine the percentage reduction in oocyst shedding in treated animals compared to untreated controls.

Materials:

-

Infected animals (e.g., chickens, lambs)

-

Anticoccidial drug (e.g., this compound)

-

Fecal collection bags/containers

-

Microscope

-

McMaster counting chamber

-

Saturated salt solution (flotation fluid)

-

Blender or mortar and pestle

-

Sieves

Procedure:

-

Animal Selection and Grouping: Select a group of animals of the same age and from the same management group. Randomly allocate them to a treatment group and a control group (at least 10-15 animals per group).[18]

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.

-

Oocyst Counting (Pre-treatment):

-

Weigh a known amount of feces (e.g., 2-3 grams).

-

Homogenize the feces with a known volume of water.

-

Pass the fecal suspension through a sieve to remove large debris.

-

Mix a known volume of the filtered suspension with a saturated salt solution.

-

Fill the chambers of a McMaster slide with the mixture.

-

Count the number of oocysts in the grid areas of both chambers under a microscope.

-